molecular formula C18H18O5 B14092875 2-Hydroxy-2',4',6'-trimethoxychalcone

2-Hydroxy-2',4',6'-trimethoxychalcone

Cat. No.: B14092875
M. Wt: 314.3 g/mol
InChI Key: KKTYCZKXENFEJP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy-2,4’,6’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 2,4,6-trimethoxybenzaldehyde . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 2’-Hydroxy-2,4’,6’-trimethoxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy-2,4’,6’-trimethoxychalcone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.

    Substitution: The hydroxy and methoxy groups on the aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydrochalcones or other reduced forms.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications of 2'-Hydroxy-2,4',6'-trimethoxychalcone

2’-Hydroxy-2,4’,6’-trimethoxychalcone is a flavonoid compound with diverse biological activities, making it valuable in scientific research across chemistry, biology, medicine, and industry.

Chemistry

2’-Hydroxy-2,4’,6’-trimethoxychalcone serves as a precursor in synthesizing complex organic molecules and functions as a reagent in various organic reactions. It can be created through the Claisen-Schmidt condensation reaction, which involves reacting 2-hydroxyacetophenone with 2,4,6-trimethoxybenzaldehyde using a base like potassium hydroxide (KOH) in an ethanolic solution.

Biology

The compound exhibits antimicrobial activity against various bacterial and fungal strains. Studies have explored its potential as an antimicrobial agent against human pathogenic bacteria such as Bacillus megaterium, Streptococcus β-haemolyticus, Escherichia coli, and Klebsiella sp., as well as antifungal activity against Aspergillus niger and Aspergillus fumigatus .

Medicine

2’-Hydroxy-2,4’,6’-trimethoxychalcone has demonstrated antitumor activity, particularly against multi-drug-resistant cancer cell lines. The mechanism of action involves interaction with molecular targets and pathways, such as inhibiting P-glycoprotein expression in cancer cells, which is responsible for drug resistance. Research indicates that a related compound, 2',4-dihydroxy-3',4',6'-trimethoxychalcone, possesses anti-inflammatory activity by targeting proinflammatory macrophages . It significantly reduces the production of nitric oxide and proinflammatory cytokines, such as tumor necrosis factor-α, interleukin-1β, and interleukin-6, in a dose-dependent manner . The chalcone suppresses nuclear factor-κB (NF-κB) stimulation by preventing the activation of inhibitor κB kinase (IKK) α/β, degradation of inhibitor κB (IκB) α, and translocation of p65 NF-κB into the nucleus . It also represses the phosphorylation of p38 mitogen-activated protein kinase (MAPK), suggesting that suppression of NF-κB and p38 MAPK activation is a core mechanism for its anti-inflammatory activity .

Industry

Due to its diverse biological activities, 2’-Hydroxy-2,4’,6’-trimethoxychalcone can be used in developing new pharmaceuticals and agrochemicals.

Chemical Reactions

2’-Hydroxy-2,4’,6’-trimethoxychalcone can undergo oxidation, reduction, and substitution reactions.

Types of Reactions :

  • Oxidation: Carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). Oxidation of 2’-Hydroxy-2,4’,6’-trimethoxychalcone can lead to the formation of corresponding quinones or epoxides.
  • Reduction: Performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), typically yielding corresponding dihydrochalcones.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, resulting in various substituted chalcones depending on the nucleophile used.

Common Reagents and Conditions :

  • Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like vanadium pentoxide (V2O5).
  • Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
  • Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Anti-inflammatory Effects

Natural chalcones, including 2-hydroxy-3,4,6-trimethoxychalcone, have shown the ability to inhibit COX-1 and COX-2 .

Chalcones/sourceMechanismResultsRef
Hydroxy-3,4,6-trimethoxychalcone/natural from Toussaintia orientalis verdc↓ COX-1IC 50 = 9565 μg/ml no effect on COX-2(Nyandoro et al., 2012)
5′-Chloro-2′-hydroxy-4′6′-dimethyl-3, 4, 5 -Trimethoxy-chalcone/synthesized↓ COX-1 ↓ COX-2 ↓ TNF-αIC 50 = 87.6 µM IC 50 = 88.0 µM IC 50 = 5–10 µM(Bano et al., 2013)

Mechanism of Action

The mechanism of action of 2’-Hydroxy-2,4’,6’-trimethoxychalcone involves its interaction with various molecular targets and pathways . The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. Additionally, it can modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant defenses. These actions contribute to its potential therapeutic effects in conditions such as neurodegenerative diseases and cancer.

Comparison with Similar Compounds

2’-Hydroxy-2,4’,6’-trimethoxychalcone can be compared with other chalcone derivatives, such as :

    Cardamonin: Known for its anti-inflammatory and anticancer properties.

    Xanthohumol: Exhibits strong antioxidant and anticancer activities.

    Isobavachalcone: Studied for its antimicrobial and anticancer effects.

    Licochalcone A: Known for its anti-inflammatory and antimicrobial properties.

The uniqueness of 2’-Hydroxy-2,4’,6’-trimethoxychalcone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chalcones.

Biological Activity

2-Hydroxy-2',4',6'-trimethoxychalcone (C15H16O5) is a naturally occurring flavonoid compound with significant biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a chalcone backbone with three methoxy groups and a hydroxyl group. Its chemical structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Pathogens

PathogenActivity TypeInhibition Zone (mm)
Staphylococcus aureus Bacterial15
Escherichia coli Bacterial12
Aspergillus niger Fungal18
Candida albicans Fungal20

The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus and Candida species .

Anticancer Properties

This compound has garnered attention for its anticancer potential. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including multi-drug-resistant strains.

Case Study: Inhibition of Ehrlich Ascites Carcinoma (EAC)

In a study evaluating the effects on EAC cells, treatment with this chalcone resulted in:

  • Cell Growth Inhibition: Up to 81.71% at a dosage of 200 mg/kg/day.
  • Increased Survival Rate: Enhanced lifespan of EAC-bearing mice by 82.60%.
  • Mechanism of Action: Induction of apoptosis through mitochondrial pathways, evidenced by increased expression of pro-apoptotic genes (Bax and p53) and decreased expression of anti-apoptotic genes (Bcl-2) .

Anti-inflammatory Effects

The compound also exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Activity

CytokineBaseline Level (pg/mL)Post-Treatment Level (pg/mL)
TNF-α 15045
IL-6 20060

These findings suggest that this compound can modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antimicrobial: Disruption of microbial cell membranes.
  • Anticancer: Inhibition of P-glycoprotein expression, reducing drug resistance in cancer cells.
  • Anti-inflammatory: Downregulation of nitric oxide production and inhibition of cyclooxygenase enzymes .

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-13-10-15(20)18(17(11-13)23-3)14(19)9-8-12-6-4-5-7-16(12)22-2/h4-11,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTYCZKXENFEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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